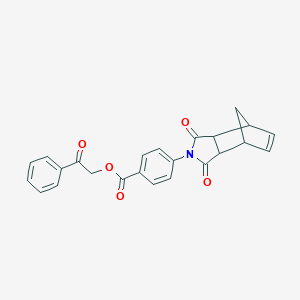

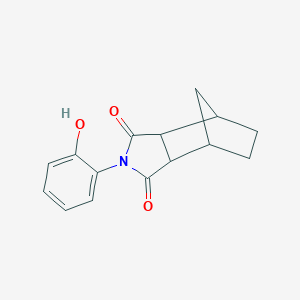

![molecular formula C25H18N4O3S2 B434691 2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide CAS No. 420093-86-3](/img/structure/B434691.png)

2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide is a member of quinolines.

Wissenschaftliche Forschungsanwendungen

Labeling and Radioligand Evaluation The compound has been investigated for its potential as a radioligand. Specifically, N-[11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Chemoselective Thionation-Cyclization The compound plays a role in the synthesis of thiazoles. A chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent has been reported. This method leads to the introduction of ester, N-substituted carboxamide, or peptide functionality in thiazoles, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2013).

Anticancer and Antiamoebic Activity Derivatives of the compound have shown promising biological activities. For instance, quinoxaline derivatives exhibited less IC50 values than the standard drug metronidazole, indicating potential antiamoebic activity. Additionally, these derivatives were found to be non-toxic in MTT assay using kidney epithelial cell line, showcasing their safety profile (Budakoti et al., 2008).

Photocatalytic Properties The compound has also been used in the synthesis of metal–organic complexes with notable photocatalytic activities. For example, octamolybdate-based complexes synthesized using amide-derived ligands showcased remarkable photocatalytic activities for organic dyes. These findings underscore the potential of these complexes in photocatalytic applications (Wang et al., 2021).

Antibacterial and Antimalarial Activity Some novel quinoline incorporated 1,3-thiazinan-4-one derivatives synthesized from the compound were screened for antibacterial and antimalarial activities. Certain derivatives exhibited excellent antibacterial activity against specific bacterial strains and substantial antitubercular and antimalarial activities, emphasizing the compound's therapeutic potential (Umamatheswari et al., 2017).

Eigenschaften

CAS-Nummer |

420093-86-3 |

|---|---|

Produktname |

2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide |

Molekularformel |

C25H18N4O3S2 |

Molekulargewicht |

486.6g/mol |

IUPAC-Name |

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C25H18N4O3S2/c30-24(27-18-10-12-19(13-11-18)34(31,32)29-25-26-14-15-33-25)21-16-23(17-6-2-1-3-7-17)28-22-9-5-4-8-20(21)22/h1-16H,(H,26,29)(H,27,30) |

InChI-Schlüssel |

HMTRBVUBZDRDQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

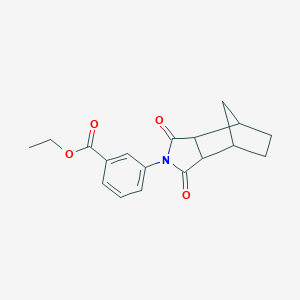

![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B434661.png)

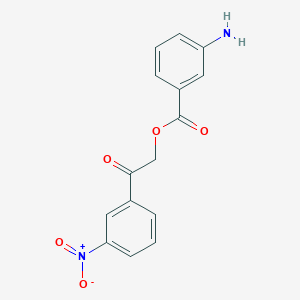

![Phenacyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B434708.png)

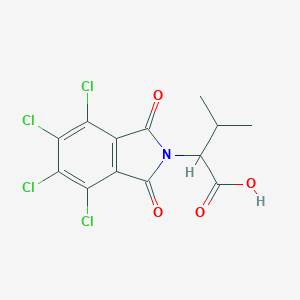

![3-{[4-(Acetylamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434799.png)

![17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B434807.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)

![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)